molecular formula C11H15NO3 B068154 Butyl 4-amino-3-hydroxybenzoate CAS No. 183968-79-8

Butyl 4-amino-3-hydroxybenzoate

Cat. No.: B068154
CAS No.: 183968-79-8
M. Wt: 209.24 g/mol
InChI Key: VVDNRROOCMPIAL-UHFFFAOYSA-N
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Description

Butyl 4-amino-3-hydroxybenzoate is an ester derivative of 4-amino-3-hydroxybenzoic acid. The degradation pathway of 4-amino-3-hydroxybenzoate involves enzymatic conversion to 2-amino-5-carboxymuconic-6-semialdehyde via 2-amino-3-hydroxybenzoate-2,3-dioxygenase, as observed in Bordetella sp. 10d . This suggests that the ester form may undergo hydrolysis in biological systems to release the parent acid, influencing its environmental persistence and metabolic fate. The compound’s structural features—a hydroxyl group, amino group, and butyl ester moiety—likely confer unique solubility, reactivity, and functional properties compared to simpler esters.

Properties

CAS No.

183968-79-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

butyl 4-amino-3-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-2-3-6-15-11(14)8-4-5-9(12)10(13)7-8/h4-5,7,13H,2-3,6,12H2,1H3

InChI Key

VVDNRROOCMPIAL-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=C(C=C1)N)O

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)N)O

Synonyms

Benzoic acid, 4-amino-3-hydroxy-, butyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butyl 4-amino-3-hydroxybenzoate (hypothetical properties inferred from analogs) with structurally or functionally related esters, based on evidence provided:

Table 1: Physical and Chemical Properties

Property This compound* Butyl Acetate Butylcarbitol Acetate
Molecular Formula C₁₁H₁₅NO₃ (inferred) C₆H₁₂O₂ C₁₀H₂₀O₄
Molecular Weight (g/mol) ~209.24 116.16 204.3
Boiling Point (°C) N/A 126 246.7
Density (g/cm³) N/A 0.8825 @ 20°C 0.979 @ 20°C
Water Solubility Likely low (ester group) 6.5 g/100g @ 25°C 3.7 g/100g @ 20°C
Applications Pharmaceuticals, specialty chems Solvent in paints, inks High-boiling solvent, dispersant

*Properties inferred from structural analogs and degradation pathways .

Key Functional Differences

This may increase its polarity and reduce volatility relative to simpler esters .

Environmental Persistence: The enzymatic degradation pathway of 4-amino-3-hydroxybenzoate suggests that the ester form may hydrolyze into a biodegradable acid, contrasting with Butyl Acrylate, which shows moderate aquatic toxicity (e.g., LC₅₀ >1–10 mg/L for fish) .

Applications: Unlike Butylcarbitol Acetate (used in coatings and cleaners) or Butyl Acetate (common in paints), this compound’s functional groups suggest niche roles in pharmaceuticals or specialty polymers.

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